2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride
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Overview
Description
2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride typically involves the reaction of 2-amino-4-chloropyridine with dimethylamine and a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing to explore its potential as an antibacterial and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Similar in structure but lacks the sulfonamide group.
2-Aminopyrimidine Derivatives: These compounds share the amino group but have different ring structures and functional groups.
Uniqueness
2-amino-N,N-dimethylpyridine-4-sulfonamide hydrochloride is unique due to its combination of the sulfonamide group with the pyridine ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-amino-N,N-dimethylpyridine-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-10(2)13(11,12)6-3-4-9-7(8)5-6;/h3-5H,1-2H3,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWFYQPQBDDBIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=NC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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